

A Technical Guide to the Kinome-wide Selectivity of SGC-CLK-1

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	SGC-CLK-1	
Cat. No.:	B1232169	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the kinome-wide selectivity profile of **SGC-CLK-1** (also known as CAF-170), a potent and selective chemical probe for the Cdc2-like kinases (CLKs) CLK1, CLK2, and CLK4.[1][2][3] **SGC-CLK-1** serves as a critical tool for investigating the roles of these kinases in biological processes, particularly pre-mRNA splicing. [1][4] Its high selectivity, characterized through multiple robust assays, distinguishes it from other kinase inhibitors and enables precise interrogation of CLK-dependent pathways.

Kinase Selectivity and Potency Profile

SGC-CLK-1 was developed through targeted medicinal chemistry to improve upon earlier CLK inhibitors, resulting in excellent kinome-wide selectivity.[1] It is a potent, ATP-competitive inhibitor of CLK1, CLK2, and CLK4.[5][6] The following tables summarize the quantitative data from key biochemical and cellular assays that define its selectivity profile.

Table 1: In Vitro Biochemical Potency of SGC-CLK-1

This table details the half-maximal inhibitory concentrations (IC₅₀) of **SGC-CLK-1** against its primary targets and key off-targets as determined by in vitro enzymatic and binding assays. The data demonstrates high potency for CLK1 and CLK2, with slightly lower potency for CLK4, and significantly weaker inhibition of the related kinase CLK3 and other off-targets.[1][7]



Kinase	Assay Type	IC50 (nM)
CLK1	Enzymatic	13[1][5][7][8]
Binding (Luceome)	41 - 46[1][4]	
CLK2	Enzymatic	4[1][7][8]
Binding (Luceome)	36[1][4]	
CLK4	Enzymatic	46[1][7][8]
CLK3	Enzymatic	363[1][7][8]
Binding (Luceome)	>10,000[4]	
HIPK1	Enzymatic	50[7]
HIPK2	Enzymatic	42[7]
STK16	Enzymatic	49[7]

Table 2: KINOMEscan® Selectivity Profile

The KINOMEscan® platform assesses the binding of a compound against a large panel of kinases. **SGC-CLK-1** was screened at a concentration of 1 μ M against 403 wild-type kinases. [4] The results show remarkable selectivity, with only six kinases binding with a Percent of Control (PoC) value less than 35.[1][4] This gives **SGC-CLK-1** a high selectivity score (S₁₀(1 μ M) = 0.002), indicating it inhibits a very small fraction of the kinome.[1]

Kinase	PoC @ 1 μM (%)
CLK1	< 35
CLK2	< 35
CLK4	< 35
HIPK1	< 35
HIPK2	< 35
MAPK15 (ERK8)	< 35



Table 3: Cellular Target Engagement (NanoBRET™)

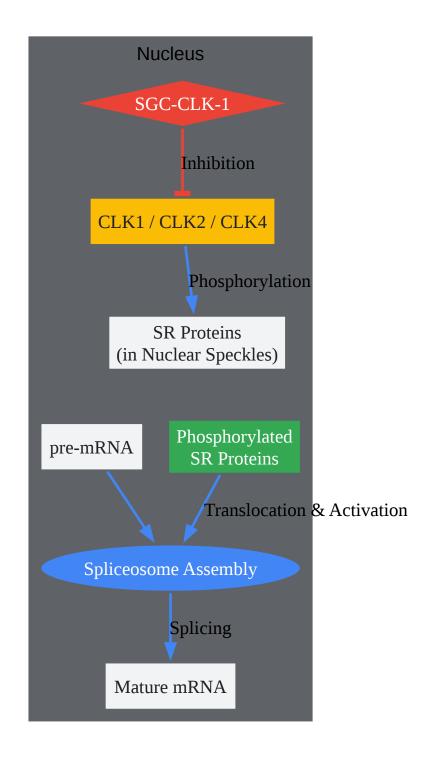
To confirm that **SGC-CLK-1** engages its targets within a cellular context, the NanoBRET[™] Target Engagement assay was employed. This assay measures the binding affinity of the compound to NanoLuciferase (NanoLuc)-tagged kinases in live cells. The data confirms potent cellular binding to CLK1, CLK2, and CLK4.[1][4]

Kinase	Cellular IC₅₀ (nM)
CLK1	165[4]
CLK2	58 - 70[1][4]
CLK4	100[4]
STK16	Partial Inhibition[1]

CLK Signaling and Mechanism of Action

The CLK family of kinases are key regulators of pre-mRNA splicing.[4] They phosphorylate serine-arginine-rich (SR) proteins, which are essential components of the spliceosome.[1] This phosphorylation event causes the SR proteins to translocate from nuclear speckles to the spliceosome, where they facilitate exon recognition and processing of nascent mRNA transcripts.[1][4] By inhibiting CLK1, CLK2, and CLK4, SGC-CLK-1 disrupts this process. Interestingly, at lower concentrations, SGC-CLK-1 has been shown to alter the subcellular localization of CLK2 and phosphorylated SR proteins, suggesting a mechanism beyond simple inhibition of phosphorylation.[1][6][7]





Click to download full resolution via product page

Caption: CLK Signaling Pathway and Point of Inhibition by SGC-CLK-1.

Experimental Protocols

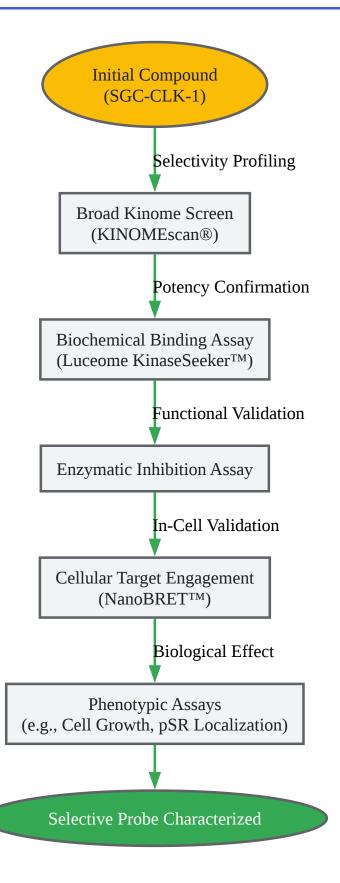


Foundational & Exploratory

Check Availability & Pricing

The characterization of **SGC-CLK-1**'s selectivity involved several key experimental platforms. The workflow illustrates the progression from broad kinome screening to specific cellular target validation.





Click to download full resolution via product page

Caption: Experimental Workflow for Characterizing SGC-CLK-1 Selectivity.



KINOMEscan® Assay (DiscoverX/Eurofins)

- Principle: This is a competition-based binding assay. A kinase of interest is tagged with DNA and tested for its ability to bind to an immobilized, active-site directed ligand. The test compound (SGC-CLK-1) is added to compete for binding. The amount of kinase that remains bound to the immobilized ligand is quantified via qPCR of the DNA tag. A lower signal indicates stronger competition by the test compound.[9]
- Methodology (Generalized):
 - A proprietary DNA-tagged kinase from a panel of over 400 kinases is incubated with a specific concentration of SGC-CLK-1 (e.g., 1 μM).
 - The mixture is added to wells containing an immobilized, broadly active kinase inhibitor.
 - Kinases not bound by SGC-CLK-1 will bind to the immobilized ligand.
 - The wells are washed to remove unbound kinase.
 - The amount of bound kinase is measured by eluting the kinase-DNA conjugate and quantifying the DNA tag using gPCR.
 - Results are reported as Percent of Control (PoC), where the control is a DMSO vehicle. A
 low PoC indicates significant binding interaction.

Luceome KinaseSeeker™ Binding Assay

- Principle: This assay measures the displacement of a fluorescent tracer from the ATP binding site of a kinase. The assay relies on a change in fluorescence polarization when the tracer is displaced by a competing compound.
- Methodology (Generalized):
 - The target kinase (e.g., CLK1, CLK2) is incubated with a fluorescently labeled ATPcompetitive tracer.
 - Serial dilutions of SGC-CLK-1 are added to the kinase-tracer mixture.



- As SGC-CLK-1 binds to the kinase, it displaces the tracer, causing a decrease in fluorescence polarization.
- The change in polarization is measured, and the data is plotted against the compound concentration to determine the IC₅₀ value.

Enzymatic Inhibition Assay

- Principle: These assays measure the direct inhibition of a kinase's catalytic activity. A
 common method involves quantifying the amount of ATP consumed during the
 phosphorylation reaction using a luciferase-based system (e.g., ADP-Glo™).
- Methodology (Generalized):
 - The target kinase, its specific substrate peptide, and ATP are combined in a reaction buffer.
 - Serial dilutions of SGC-CLK-1 are added to the reaction mixture.
 - The reaction is allowed to proceed for a set time at a controlled temperature.
 - An ADP-Glo™ reagent is added to stop the kinase reaction and deplete the remaining ATP.
 - A detection reagent is then added to convert the newly formed ADP back to ATP, which is used by a luciferase enzyme to generate a luminescent signal.
 - The luminescence, which is proportional to kinase activity, is measured. The percent inhibition is plotted against compound concentration to calculate the IC₅₀.[1]

NanoBRET™ Cellular Target Engagement Assay (Promega)

Principle: This assay quantifies compound binding to a specific protein target in live cells
using Bioluminescence Resonance Energy Transfer (BRET). The target kinase is expressed
as a fusion with NanoLuc® enzyme. A fluorescent energy transfer probe (tracer) that binds to



the kinase is added to the cells. When a test compound enters the cell and binds the kinase, it displaces the tracer, leading to a loss of BRET signal.[1]

- Methodology (Generalized):
 - Cells are transiently transfected with a plasmid encoding the target kinase (e.g., CLK1, CLK2, CLK4) fused to NanoLuc®.
 - The transfected cells are seeded into assay plates.
 - Serial dilutions of SGC-CLK-1 are added to the cells, followed by the addition of the cellpermeable fluorescent tracer.
 - After an incubation period, the NanoBRET™ substrate is added.
 - The luminescence signals from both the NanoLuc® donor (at 450 nm) and the fluorescent tracer acceptor (at 610 nm) are measured.
 - The BRET ratio (Acceptor Emission / Donor Emission) is calculated and plotted against the concentration of **SGC-CLK-1** to determine the cellular IC₅₀.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. SGC-CLK-1: A chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4 PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SGC-CLK-1: A chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SGC-CLK-1 | Structural Genomics Consortium [thesgc.org]
- 5. Probe SGC-CLK-1 | Chemical Probes Portal [chemicalprobes.org]



- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chayon.co.kr [chayon.co.kr]
- To cite this document: BenchChem. [A Technical Guide to the Kinome-wide Selectivity of SGC-CLK-1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1232169#understanding-the-kinome-wide-selectivity-of-sgc-clk-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com